5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22BrN5O2 and its molecular weight is 444.333. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-bromo-2-methoxybenzylamine, which is then reacted with 4-isopropylaniline to form the second intermediate, N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine. This intermediate is then coupled with 5-amino-1H-1,2,3-triazole-4-carboxylic acid to form the final product.
Starting Materials
2-methoxy-5-bromobenzaldehyde, ammonium acetate, sodium borohydride, 4-isopropylaniline, acetic acid, sodium hydroxide, 5-amino-1H-1,2,3-triazole-4-carboxylic acid, N,N'-dicyclohexylcarbodiimide, dimethylformamide, diethyl ethe
Reaction
Step 1: Synthesis of 5-bromo-2-methoxybenzylamine, a. Dissolve 2-methoxy-5-bromobenzaldehyde (1.0 g, 4.3 mmol) in methanol (20 mL) and add ammonium acetate (1.0 g, 13.0 mmol) and sodium borohydride (0.25 g, 6.6 mmol)., b. Stir the reaction mixture at room temperature for 24 hours., c. Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-2-methoxybenzylamine as a yellow solid (0.8 g, 80% yield)., Step 2: Synthesis of N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine, a. Dissolve 5-bromo-2-methoxybenzylamine (0.5 g, 2.2 mmol) and 4-isopropylaniline (0.5 g, 3.0 mmol) in acetic acid (10 mL)., b. Add sodium hydroxide (0.3 g, 7.5 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine as a yellow solid (0.7 g, 70% yield)., Step 3: Synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide, a. Dissolve N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine (0.5 g, 1.5 mmol) and 5-amino-1H-1,2,3-triazole-4-carboxylic acid (0.3 g, 2.2 mmol) in dimethylformamide (10 mL)., b. Add N,N'-dicyclohexylcarbodiimide (0.6 g, 2.9 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., e. Purify the crude product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent to obtain 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide as a white solid (0.3 g, 40% yield).
properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-12(2)13-4-7-16(8-5-13)23-20(27)18-19(22)26(25-24-18)11-14-10-15(21)6-9-17(14)28-3/h4-10,12H,11,22H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZXZDUULHBESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide |
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